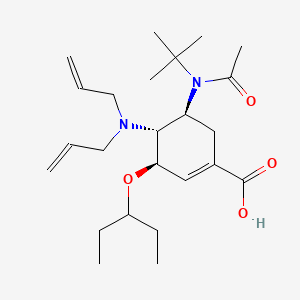
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is a compound that features a piperidine ring substituted with a sulfonyl group attached to a dichlorothiophene moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol typically involves the following steps:
Formation of the Dichlorothiophene Moiety: The dichlorothiophene moiety can be synthesized through chlorination of thiophene using reagents such as sulfuryl chloride or thionyl chloride.
Sulfonylation: The dichlorothiophene is then subjected to sulfonylation using reagents like chlorosulfonic acid or sulfur trioxide to introduce the sulfonyl group.
Piperidine Ring Formation: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,5-diaminopentane.
Coupling Reaction: Finally, the sulfonylated dichlorothiophene is coupled with the piperidine ring under suitable conditions, often using a base like sodium hydride or potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF).
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the chlorinated positions of the thiophene ring using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Lithium aluminum hydride in ether or sodium borohydride in methanol.
Substitution: Amines or thiols in the presence of a base like triethylamine in solvents like dichloromethane.
Major Products
Oxidation: Oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Reduced derivatives with hydrogen replacing the sulfonyl group.
Substitution: Substituted derivatives with new functional groups replacing the chlorine atoms.
科学的研究の応用
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol has several scientific research applications:
Medicinal Chemistry: The compound can be used as a building block for designing new drugs with potential therapeutic effects.
Materials Science: It can be utilized in the synthesis of advanced materials with unique electronic or optical properties.
Biological Studies: The compound may serve as a probe or ligand in biological assays to study enzyme interactions or receptor binding.
Industrial Applications: It can be employed in the development of specialty chemicals or as an intermediate in the synthesis of more complex molecules.
作用機序
The mechanism of action of 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with proteins or enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity for certain biological targets. The dichlorothiophene moiety can contribute to the compound’s overall stability and reactivity.
類似化合物との比較
Similar Compounds
- 1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidine-4-carboxylic acid
- 1-(2,5-Dichlorothiophen-3-yl)sulfonyl-2-(1H-pyrazol-5-yl)piperidine
Uniqueness
1-((2,5-Dichlorothiophen-3-yl)sulfonyl)piperidin-4-ol is unique due to the presence of the hydroxyl group on the piperidine ring, which can enhance its solubility and reactivity compared to similar compounds. The combination of the dichlorothiophene moiety with the sulfonyl and hydroxyl groups provides a distinct chemical profile that can be exploited for various applications.
特性
分子式 |
C9H11Cl2NO3S2 |
|---|---|
分子量 |
316.2 g/mol |
IUPAC名 |
1-(2,5-dichlorothiophen-3-yl)sulfonylpiperidin-4-ol |
InChI |
InChI=1S/C9H11Cl2NO3S2/c10-8-5-7(9(11)16-8)17(14,15)12-3-1-6(13)2-4-12/h5-6,13H,1-4H2 |
InChIキー |
YVAVILCLEZRDAP-UHFFFAOYSA-N |
正規SMILES |
C1CN(CCC1O)S(=O)(=O)C2=C(SC(=C2)Cl)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


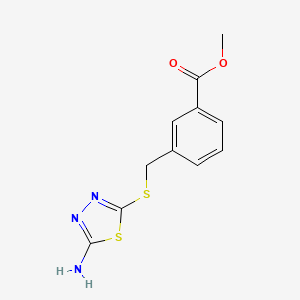


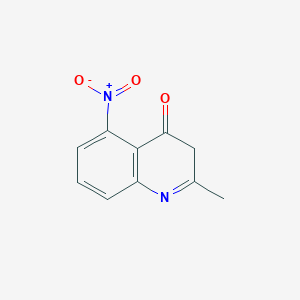
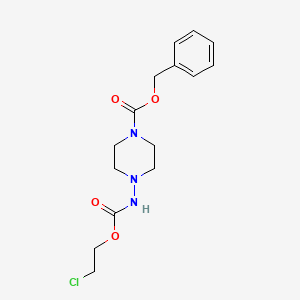
![(6S,8aR)-1,1-Dimethyl-3-oxohexahydro-3H-oxazolo[3,4-a]pyridine-6-carboxylic acid](/img/structure/B14895099.png)
![2-[(2E)-2-(3-hydroxybenzylidene)hydrazinyl]-6-propylpyrimidin-4-ol](/img/structure/B14895108.png)
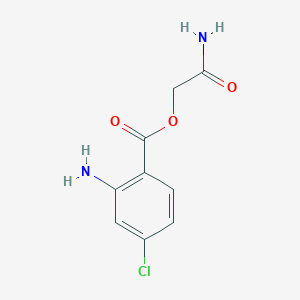
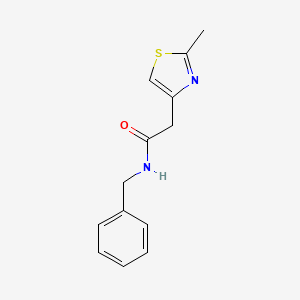
![2-Fluorobicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B14895131.png)
